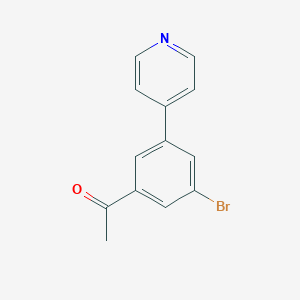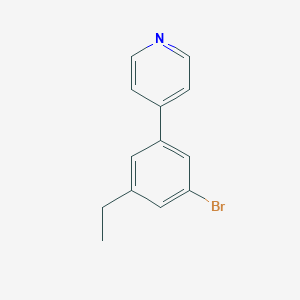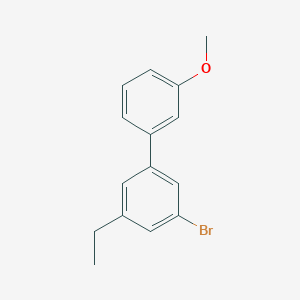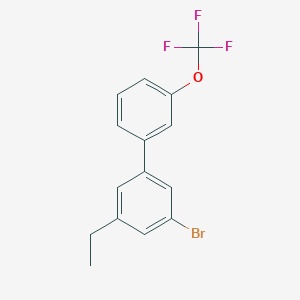![molecular formula C15H10BrF3O2 B8155441 1-(5-Bromo-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8155441.png)
1-(5-Bromo-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C15H10BrF3O2. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a biphenyl structure, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone typically involves the following steps:
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents such as trifluoromethanol and a suitable base.
Acylation: The final step involves the acylation of the biphenyl structure with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Various substituted biphenyl derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-(5-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 3-Bromobenzotrifluoride
Uniqueness
1-(5-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone is unique due to its biphenyl structure, which provides additional sites for functionalization and enhances its versatility in chemical synthesis. The presence of both bromine and trifluoromethoxy groups further distinguishes it from other similar compounds, offering unique reactivity and applications in various fields.
Properties
IUPAC Name |
1-[3-bromo-5-[3-(trifluoromethoxy)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O2/c1-9(20)11-5-12(7-13(16)6-11)10-3-2-4-14(8-10)21-15(17,18)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNSXFKOJOWHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3'-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8155362.png)

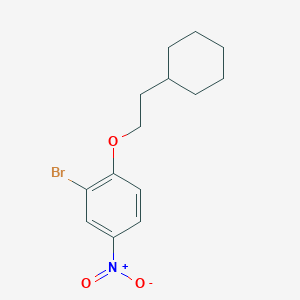
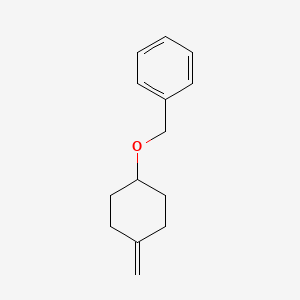
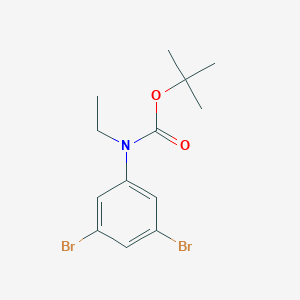
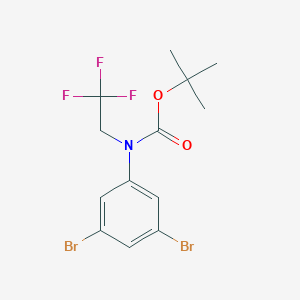
![1-(5-Bromo-3'-methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8155438.png)
![1-(5-Bromo-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8155448.png)
![1-(5-Bromo-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8155456.png)
![1-(5-Bromo-2'-methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8155458.png)
